Ethosuximide

説明

特性

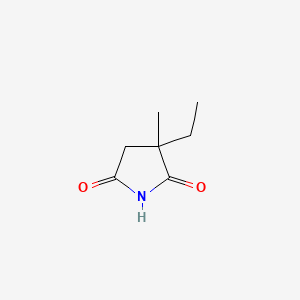

IUPAC Name |

3-ethyl-3-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPOVYFOVVWLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023019 | |

| Record name | Ethosuximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethosuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, VERY SLIGHTLY SOL IN SOLVENT HEXANE, 1.01e+02 g/L | |

| Record name | Ethosuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00593 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHOSUXIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethosuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from acetone and ether, WHITE TO OFF-WHITE CRYSTALLINE POWDER OR WAXY SOLID | |

CAS No. |

77-67-8 | |

| Record name | Ethosuximide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethosuximide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethosuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00593 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethosuximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethosuximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethosuximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethosuximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOSUXIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEH9X1D1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHOSUXIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethosuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64 - 65 °C, 64.5 °C | |

| Record name | Ethosuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00593 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHOSUXIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethosuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Ethosuximide on T-Type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which ethosuximide, a primary treatment for absence seizures, exerts its therapeutic effects through the modulation of T-type calcium channels. This document delves into the quantitative aspects of this interaction, details the experimental methodologies used to elucidate this mechanism, and provides visual representations of the key pathways and processes involved.

Core Mechanism of Action

This compound's primary mechanism of action is the blockade of low-voltage-activated (LVA) T-type calcium channels.[1][2] These channels, particularly the Cav3.1, Cav3.2, and Cav3.3 subtypes, are highly expressed in thalamic neurons and are crucial for the generation of the characteristic 3-Hz spike-and-wave discharges observed during absence seizures.[1][3] By inhibiting these channels, this compound reduces the flow of calcium ions into neurons, thereby dampening the abnormal rhythmic burst firing of thalamocortical neurons that underlies these seizures.[1]

The blockade of T-type calcium channels by this compound is state-dependent, showing a higher affinity for the inactivated state of the channel. This property is crucial as it allows for a more targeted inhibition of neurons that are already engaged in the pathological rhythmic firing patterns characteristic of absence seizures.

Quantitative Data on this compound's Interaction with T-Type Calcium Channels

The following tables summarize the key quantitative data from various studies investigating the effects of this compound on different T-type calcium channel subtypes.

Table 1: IC50 Values of this compound on T-Type Calcium Channels

| Channel Subtype | Cell Type | IC50 (mM) | Reference |

| Native T-type | Thalamic Relay Neurons | ~0.2 (for a portion of the current) | [4] |

| Native T-type | Dorsal Root Ganglion (DRG) Neurons | 23.7 ± 0.5 | [4] |

| Human Cav3.1 (α1G) | Stably transfected mammalian cells | ~0.6 (for persistent current) | [5] |

| Human Cav3.2 (α1H) | Stably transfected mammalian cells | - | [5] |

| Human Cav3.3 (α1I) | Stably transfected mammalian cells | - | [5] |

Table 2: Voltage-Dependence of this compound Blockade

| Parameter | Control | This compound (Concentration) | Cell Type/Channel | Reference |

| Steady-State Inactivation (V1/2) | -84.5 ± 0.2 mV | No significant change | Rat Thalamic Neurons | [6] |

| T-current reduction at -100 mV holding potential | - | ~5% (1 mM) | Human Cav3.1 | [5] |

| T-current reduction at -75 mV holding potential | - | ~30% (1 mM) | Human Cav3.1 | [5] |

| Maximal Reduction of IT | - | ~32% (750 µM) | Thalamocortical Neurons | [5] |

Experimental Protocols

The investigation of this compound's effect on T-type calcium channels relies on sophisticated electrophysiological and molecular biology techniques.

Whole-Cell Patch-Clamp Electrophysiology on Acutely Dissociated Thalamic Neurons

This method allows for the direct measurement of ion channel activity in neurons that endogenously express T-type calcium channels.

Methodology:

-

Animal Model: Young rats or guinea pigs are typically used.

-

Neuron Dissociation:

-

The brain is rapidly removed and placed in ice-cold, oxygenated slicing solution.

-

The thalamus, specifically the ventrobasal complex, is dissected.

-

Thalamic slices are incubated with a proteolytic enzyme (e.g., trypsin or pronase) to break down the extracellular matrix.

-

Neurons are mechanically dissociated by gentle trituration.

-

-

Electrophysiological Recording:

-

External Solution (in mM): 120 Choline-Cl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 25 Glucose, pH adjusted to 7.4 with CsOH. Tetrodotoxin (TTX) is often included to block sodium channels.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, pH adjusted to 7.2 with CsOH.

-

Recording: The whole-cell configuration of the patch-clamp technique is established. A glass micropipette filled with the internal solution forms a high-resistance seal with the neuron's membrane, which is then ruptured to allow electrical access to the cell's interior.

-

Voltage-Clamp Protocols:

-

Current-Voltage (I-V) Relationship: From a holding potential of -90 mV, voltage steps are applied in 10 mV increments to elicit T-type currents.

-

Steady-State Inactivation: From various holding potentials (e.g., -110 mV to -50 mV), a test pulse to a potential that elicits a maximal T-type current (e.g., -30 mV) is applied to determine the voltage at which half of the channels are inactivated.

-

-

-

Drug Application: this compound is applied to the external solution at various concentrations to determine its effect on T-type current amplitude and kinetics.

Heterologous Expression of T-Type Calcium Channels in HEK293 Cells

This approach allows for the study of specific T-type calcium channel subtypes in a controlled environment.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.[7]

-

Transfection:

-

HEK293 cells are plated on glass coverslips.

-

cDNA encoding the desired human T-type calcium channel alpha-1 subunit (e.g., Cav3.1, Cav3.2, or Cav3.3) is transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine) or calcium phosphate precipitation.[7][8]

-

A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.

-

Cells are incubated for 24-48 hours to allow for channel expression.

-

-

Electrophysiological Recording:

-

The same whole-cell patch-clamp technique and voltage-clamp protocols as described for dissociated neurons are used to record T-type currents from the transfected HEK293 cells.

-

This allows for a direct comparison of this compound's effects on the different channel subtypes.

-

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of T-Type Calcium Channel Blockade

The blockade of T-type calcium channels by this compound has downstream effects on cellular signaling pathways, including the Akt pathway, which is involved in cell survival and proliferation. Inhibition of T-type channels can lead to reduced Akt phosphorylation and ultimately promote apoptosis in certain cell types, such as glioblastoma cells.[9]

Caption: Downstream effects of this compound's T-type channel blockade.

Experimental Workflow for Electrophysiological Recording

The following diagram illustrates a typical workflow for studying the effects of this compound on T-type calcium channels using whole-cell patch-clamp electrophysiology.

Caption: Workflow for patch-clamp analysis of this compound effects.

State-Dependent Block of T-Type Calcium Channels

This diagram illustrates how this compound preferentially interacts with the inactivated state of T-type calcium channels.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Block of Thalamic T-Type Ca2+ Channels by this compound Is Not the Whole Story - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of this compound reduction of low-threshold calcium current in thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 9. Inhibition of T-type calcium channels disrupts Akt signaling and promotes apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Chemical Properties of Ethosuximide: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and common laboratory protocols for ethosuximide. The information is intended to support researchers, scientists, and professionals involved in drug development and related fields.

Chemical Properties of this compound

This compound (IUPAC name: 3-ethyl-3-methylpyrrolidine-2,5-dione) is a succinimide anticonvulsant primarily used in the treatment of absence seizures.[1][2][3] It is a white to off-white crystalline powder or waxy solid with a characteristic odor.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various laboratory settings, including formulation and analytical method development.

| Property | Value | Reference |

| Molecular Formula | C7H11NO2 | [2][3][4] |

| Molecular Weight | 141.17 g/mol | [2][5] |

| Melting Point | 64-65 °C | [2] |

| Water Solubility | 101.0 mg/mL | [4] |

| logP | 0.38 | [2][4] |

| pKa (strongest acidic) | 10.73 | [4] |

| Appearance | White to off-white crystalline powder or waxy solid | [2][3] |

Solubility and Stability

This compound is freely soluble in water and very soluble in ethanol.[6] It is very slightly soluble in solvent hexane.[2] A stability-indicating HPLC method has been developed to study its stability under stress conditions as per the International Council for Harmonisation (ICH) guidelines.[7][8] The study revealed that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[7] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2] this compound capsules should be stored in tight containers at a temperature below 30 °C, while the oral solution should be stored in tight, light-resistant containers.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be performed in a laboratory setting. The most common synthetic route starts from methyl ethyl ketone and ethyl 2-cyanoacetate.[9][10][11]

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthesis workflow of this compound.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of this compound, based on established chemical principles.

Step 1: Knoevenagel Condensation

-

In a reaction vessel, combine methyl ethyl ketone and ethyl 2-cyanoacetate.

-

Add a catalytic amount of a base, such as piperidine, to the mixture.[9]

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the intermediate product is isolated.

Step 2: Addition of Hydrogen Cyanide

-

The intermediate from Step 1 is reacted with hydrogen cyanide.[4][10] This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the high toxicity of hydrogen cyanide.

-

The addition reaction leads to the formation of a dinitrile intermediate.[4][10]

Step 3: Hydrolysis and Decarboxylation

-

The dinitrile intermediate is subjected to acidic hydrolysis, for example, by heating with a strong acid like hydrochloric acid.[4][10]

-

This step hydrolyzes the nitrile and ester groups to carboxylic acids.

-

Upon further heating, decarboxylation occurs to yield 2-ethyl-2-methylsuccinic acid.[4][10]

Step 4: Heterocyclization

-

The 2-ethyl-2-methylsuccinic acid is reacted with ammonia to form the diammonium salt.[4][10]

-

The diammonium salt is then heated, which causes it to undergo heterocyclization through the loss of ammonia and water, yielding the final product, this compound.[4][10][11]

Step 5: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as acetone and ether.[2]

Mechanism of Action

The primary mechanism of action of this compound involves the blockade of T-type voltage-gated calcium channels in thalamic neurons.[1][12][13][14] This action is crucial for its efficacy in treating absence seizures.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of action of this compound.

T-type calcium channels play a critical role in generating the rhythmic, low-threshold calcium spikes that underlie the 3-Hz spike-and-wave discharges characteristic of absence seizures on an electroencephalogram (EEG).[13][15] By blocking these channels, this compound reduces the flow of calcium ions into thalamic neurons, thereby dampening the abnormal oscillatory activity and preventing the occurrence of seizures.[13]

Experimental Protocols for Laboratory Analysis

Several analytical methods are available for the quantification of this compound in biological matrices, which is essential for pharmacokinetic studies and therapeutic drug monitoring.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method has been reported for the analysis of this compound.[7][8]

Methodology:

-

Mobile Phase: A mixture of 0.05 M sodium dihydrogen phosphate and methanol (90:10 v/v), with the pH adjusted to 3.5.[7][8]

-

Linearity: The method was found to be linear in the concentration range of 2.0–30.0 μg/mL.[7][8]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A rapid and sensitive UPLC-MS/MS method has been developed for the quantification of this compound in human plasma.[8][16]

Methodology:

-

Sample Preparation: Simple solid-phase extraction of 0.25 mL of human plasma.[8][16]

-

Mobile Phase: Isocratic elution at a flow rate of 0.250 mL/min.[16]

-

Detection: Triple-quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI).[8][16]

Analytical Workflow

The general workflow for the analysis of this compound in biological samples is outlined below.

Caption: Analytical workflow for this compound.

Safety Precautions for Laboratory Use

When handling this compound in a laboratory setting, it is important to follow standard safety protocols.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

-

Toxicity: this compound is harmful if swallowed.[2] In case of ingestion, seek immediate medical attention.

This guide provides a foundational understanding of the synthesis and chemical properties of this compound for laboratory applications. For specific experimental applications, it is recommended to consult detailed research articles and validated protocols.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H11NO2 | CID 3291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 77-67-8: this compound | CymitQuimica [cymitquimica.com]

- 4. ukaazpublications.com [ukaazpublications.com]

- 5. (R)-Ethosuximide | C7H11NO2 | CID 6603844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound USP - PCCA [pccarx.com]

- 7. Investigation of this compound stability under certain ICH-recommended stress conditions using a validated stability-indicating HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. This compound: Mechanism of Action [picmonic.com]

- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Development of a high-throughput method for the determination of this compound in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Channel: An In-depth Technical Guide to the Non-Ion Channel Molecular Targets of Ethosuximide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethosuximide, a cornerstone in the treatment of absence seizures for decades, has traditionally been characterized by its inhibitory action on T-type calcium channels.[1] However, a growing body of evidence reveals a more complex pharmacological profile, implicating several non-ion channel targets that may contribute to its therapeutic effects and suggest its potential for repositioning in other neurological disorders. This technical guide provides a comprehensive overview of these alternative molecular targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows involved in their investigation.

Key Non-Ion Channel Molecular Targets of this compound

Emerging research has identified three primary areas of this compound's activity beyond its classical mechanism: modulation of the PI3K/Akt/Wnt/β-catenin signaling pathway, alteration of gene expression through effects on DNA methyltransferases, and inhibition of G protein-activated inwardly rectifying K+ (GIRK) channels.

Activation of the PI3K/Akt/Wnt/β-Catenin Pathway and Promotion of Neurogenesis

This compound has been shown to promote neurogenesis, a process critical for cognitive function and potentially impaired in neurodegenerative diseases like Alzheimer's.[1] This effect is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Wnt/β-catenin signaling pathways. In silico molecular docking studies suggest direct interaction of this compound with key proteins in this pathway, including Akt, Dickkopf-1 (Dkk-1), and Glycogen Synthase Kinase 3β (GSK-3β).[1]

While specific binding affinities (Ki) or IC50 values for this compound's interaction with components of this pathway are not yet extensively characterized in the literature, studies have demonstrated a significant increase in the phosphorylation of PI3K and Akt upon this compound treatment, indicating pathway activation.[1]

Table 1: Quantitative Effects of this compound on Neurogenesis and Signaling

| Parameter | Assay | Model System | This compound Concentration | Result | Reference |

| NSC Proliferation | Alamar Blue Assay | Hippocampal Neural Stem Cells | 50, 100, 150 µM | Significant increase | [1] |

| PI3K mRNA Expression | Quantitative RT-PCR | Hippocampal Neural Stem Cells | Not specified | Significantly enhanced | [1] |

| Akt mRNA Expression | Quantitative RT-PCR | Hippocampal Neural Stem Cells | Not specified | Significantly enhanced | [1] |

| Phospho-PI3K Levels | Western Blot | Hippocampal Neural Stem Cells | Not specified | Significantly up-regulated | [1] |

| Phospho-Akt Levels | Western Blot | Hippocampal Neural Stem Cells | Not specified | Significantly up-regulated | [1] |

Neurosphere Assay for Neurogenesis:

A detailed protocol for assessing the effect of this compound on neural stem cell proliferation and differentiation is as follows:

-

Cell Culture: Isolate and culture hippocampal neural stem cells (NSCs) in a neurobasal medium supplemented with B-27, N-2, basic fibroblast growth factor (bFGF), and epidermal growth factor (EGF).

-

Treatment: Plate a single-cell suspension of NSCs at a density of 50,000 cells/well in a 12-well plate. Treat cultures with varying concentrations of this compound (e.g., 100 µM).

-

Neurosphere Formation: Allow neurospheres to form over 3-4 days. On day 3, add additional neurosphere media to each well.

-

Analysis: After 5-7 days, quantify the number and size of primary neurospheres. For differentiation studies, withdraw growth factors and treat with this compound, followed by immunocytochemistry for neuronal (e.g., β-III tubulin, MAP2) and glial markers.

Western Blot for PI3K/Akt Pathway Activation:

-

Cell Lysis: Treat hippocampal NSCs with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of PI3K and Akt.

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

-

Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein.

Caption: this compound-mediated activation of the PI3K/Akt/Wnt/β-catenin pathway.

Modulation of Gene Expression via DNA Methyltransferases

Chronic treatment with this compound has been shown to alter the expression of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation by adding methyl groups to DNA. Specifically, this compound increases the mRNA expression of DNMT1 and DNMT3A in the cortex of a genetic animal model of absence epilepsy.[2] This suggests that this compound may exert long-term, disease-modifying effects through epigenetic mechanisms.

Table 2: this compound's Effect on DNA Methyltransferase mRNA Expression

| Gene | Model System | Treatment | Fold Change vs. Control | p-value | Reference |

| DNMT1 | GAERS rat cortex | Chronic this compound | Significantly elevated | <0.05 | [2] |

| DNMT3A | GAERS rat cortex | Chronic this compound | Significantly elevated | <0.05 | [2] |

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:

-

RNA Extraction: Isolate total RNA from the brain tissue of interest (e.g., somatosensory cortex) using a TRIzol-based method.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers specific for the target genes (e.g., DNMT1, DNMT3A) and a housekeeping gene (e.g., β-actin) for normalization.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Caption: Workflow for analyzing this compound's effect on gene expression via qPCR.

Inhibition of G protein-Activated Inwardly Rectifying K+ (GIRK) Channels

Recent studies have identified GIRK channels as a direct target of this compound.[3][4][5][6][7] These channels are crucial for regulating neuronal excitability. This compound acts as a subunit-selective, allosteric blocker of GIRK channels, with its potency being enhanced by the G protein subunit dimer Gβγ.[3][4][5][6][7] Molecular dynamics simulations suggest that this compound binds to a region in the GIRK2 subunit associated with phosphatidylinositol 4,5-bisphosphate (PIP2) regulation, leading to the closure of the channel's gate.[3][4]

Table 3: Apparent Dissociation Constants (Kd,app) of this compound for GIRK Channels

| GIRK Channel Subunit Composition | Activator | Kd,app (mM) | Reference |

| hGIRK2 | - | ~low mM range | [7] |

| GIRK1/2 | - | ~low mM range | [7] |

| GIRK2 | Gβγ | ~0.1 | [7] |

| GIRK1/2 | Gβγ | ~1 | [7] |

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

-

Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) and, if required, Gβγ subunits.

-

Electrophysiological Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes filled with 3 M KCl.

-

Data Acquisition: Use a voltage-clamp amplifier to hold the membrane potential at a set value (e.g., -80 mV) and record the whole-cell currents.

-

Drug Application: Perfuse the chamber with solutions containing increasing concentrations of this compound and record the resulting changes in current.

-

Data Analysis: Construct dose-response curves and fit them with the Hill equation to determine the Kd,app.

Caption: Allosteric inhibition of GIRK channels by this compound.

Conclusion and Future Directions

The exploration of this compound's molecular targets beyond T-type calcium channels opens up new avenues for understanding its therapeutic mechanisms and for identifying novel applications. The drug's ability to modulate fundamental cellular processes such as neurogenesis and epigenetic regulation, in addition to its newly discovered effects on GIRK channels, highlights its potential as a multi-target agent.

Future research should focus on:

-

Quantitative Characterization: Determining the precise binding affinities and functional potencies of this compound for the components of the PI3K/Akt/Wnt/β-catenin pathway.

-

In Vivo Validation: Further validating the in vivo relevance of these non-ion channel targets to the anticonvulsant and potential neuroprotective effects of this compound.

-

Structure-Activity Relationship Studies: Designing and synthesizing this compound analogs with enhanced selectivity for these novel targets to probe their specific therapeutic contributions and to develop new chemical entities with improved pharmacological profiles.

This in-depth understanding of this compound's expanded molecular pharmacology will be instrumental for drug development professionals seeking to leverage its multifaceted activities for the treatment of a broader range of neurological and psychiatric disorders.

References

- 1. This compound Induces Hippocampal Neurogenesis and Reverses Cognitive Deficits in an Amyloid-β Toxin-induced Alzheimer Rat Model via the Phosphatidylinositol 3-Kinase (PI3K)/Akt/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 6. This compound: Subunit- and Gβγ-dependent blocker and reporter of allosteric changes in GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

The Journey of an Anticonvulsant: A Technical Guide to the Discovery and Development of Ethosuximide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethosuximide, a cornerstone in the management of absence seizures, represents a significant milestone in the history of anticonvulsant therapy. This technical guide provides a comprehensive overview of the discovery and development of this compound, from its initial synthesis and preclinical evaluation to its established clinical efficacy. Detailed experimental protocols, quantitative data from pivotal studies, and visualizations of key pathways are presented to offer a thorough understanding of this critical antiepileptic drug for professionals in the field of neuroscience and drug development.

Introduction

The mid-20th century saw a concerted effort to develop novel therapeutics for epilepsy, a neurological disorder characterized by recurrent seizures. Absence seizures, formerly known as "petit mal" seizures, are brief episodes of impaired consciousness, and presented a unique therapeutic challenge. The discovery of this compound in the 1950s and its subsequent approval by the FDA in 1960 marked a significant advancement in the specific treatment of this seizure type.[1] This document traces the scientific journey of this compound, elucidating the key milestones and experimental foundations of its development.

Discovery and Synthesis

This compound, chemically known as (RS)-3-ethyl-3-methyl-pyrrolidine-2,5-dione, belongs to the succinimide class of compounds.[2] Its synthesis was part of a broader exploration of this chemical scaffold for anticonvulsant properties.

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the condensation of methylethylketone and cyanoacetic ester.[2][3][4] This is followed by the addition of hydrogen cyanide, acidic hydrolysis, and subsequent heating to form the final succinimide ring structure.[2][3][4]

Experimental Protocol: Synthesis of this compound

A representative laboratory-scale synthesis of this compound is outlined below. Disclaimer: This protocol is for informational purposes only and should be performed by qualified professionals in a controlled laboratory setting.

Step 1: Knoevenagel Condensation

-

Methylethylketone is condensed with cyanoacetic ester under Knoevenagel reaction conditions.[3][4] This typically involves a basic catalyst and results in the formation of an intermediate product.

Step 2: Michael Addition

-

Hydrogen cyanide is added to the product from Step 1.[3][4] This reaction proceeds via a Michael addition.

Step 3: Hydrolysis and Decarboxylation

-

The resulting dinitrile is subjected to acidic hydrolysis, which converts the nitrile groups to carboxylic acids.[3] Subsequent heating leads to decarboxylation, yielding 2-methyl-2-ethylsuccinic acid.[3]

Step 4: Cyclization

-

The 2-methyl-2-ethylsuccinic acid is reacted with ammonia to form the diammonium salt.[3] Further heating of this salt induces heterocyclization, resulting in the formation of this compound.[3]

Preclinical Evaluation

The anticonvulsant properties of this compound were initially identified through a battery of preclinical screening models designed to assess efficacy against different seizure types.

Animal Models of Seizure

The pentylenetetrazol (PTZ)-induced seizure model was instrumental in demonstrating the potential of this compound for absence seizures. PTZ is a GABA-A receptor antagonist that, at sub-convulsive doses, can induce seizures that mimic the spike-and-wave discharges characteristic of absence epilepsy.[5]

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol describes a standard method for evaluating the anticonvulsant activity of a test compound using the PTZ model in rodents.

Animals:

-

Male CF-1 mice or Sprague Dawley CD rats are commonly used.[6]

Procedure:

-

Animals are administered the test compound (e.g., this compound) or vehicle control at a predetermined time before PTZ injection, based on the compound's time to peak effect.[6]

-

A subcutaneous injection of PTZ is administered. The dose is calibrated to reliably induce clonic seizures in control animals (e.g., 85 mg/kg for CF-1 mice, 68 mg/kg for Sprague Dawley CD rats).[6]

-

Following PTZ administration, animals are placed in individual observation chambers and monitored for 30 minutes.[6]

-

The primary endpoint is the presence or absence of a clonic seizure, typically defined as a period of 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[6] Protection is defined as the absence of this endpoint.[6]

-

The effective dose 50 (ED50), the dose at which 50% of animals are protected from seizures, is then calculated.

Preclinical Efficacy Data

The following table summarizes representative preclinical efficacy data for this compound.

| Animal Model | Species | Endpoint | ED50 (mg/kg) | Reference |

| Pentylenetetrazol (PTZ) | Rat | Suppression of spike-and-wave discharges | 21.5 | [7] |

| Pentylenetetrazol (PTZ) | Rat (18 days old) | Suppression of rhythmic metrazol activity | Effective at 62.5 and 125 | [8] |

| Pentylenetetrazol (PTZ) | Rat (25 days old) | Suppression of rhythmic metrazol activity | Effective at 62.5 and 125 | [8] |

Mechanism of Action

The therapeutic effect of this compound in absence seizures is primarily attributed to its action on low-voltage-activated (T-type) calcium channels in thalamic neurons.[9][10] These channels play a crucial role in the generation of the rhythmic spike-and-wave discharges that are the electroencephalographic hallmark of absence seizures.[10]

Inhibition of T-type Calcium Channels

Electrophysiological studies using the whole-cell voltage-clamp technique have been pivotal in elucidating this mechanism. These experiments allow for the direct measurement of ionic currents across the cell membrane while controlling the membrane voltage.

Experimental Protocol: Whole-Cell Voltage-Clamp Recording of T-type Calcium Currents

This protocol provides a general framework for recording T-type calcium currents in isolated neurons and assessing their modulation by this compound.

Cell Preparation:

-

Thalamic neurons are acutely dissociated from rodent brain tissue.

Electrophysiological Recording:

-

A glass micropipette with a resistance of 3-7 MΩ is filled with an internal solution (e.g., K-Gluconate based) and brought into contact with a neuron to form a high-resistance (GΩ) seal.[11]

-

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.[11]

-

The amplifier is set to voltage-clamp mode.[11] The membrane potential is held at a hyperpolarized level (e.g., -90 mV) to ensure the availability of T-type calcium channels for activation.

-

A series of depolarizing voltage steps are applied to elicit T-type calcium currents. These currents are characterized by their transient nature and activation at low voltages.

-

After establishing a stable baseline recording, this compound is applied to the bath solution.

-

The effect of this compound on the amplitude and kinetics of the T-type calcium current is recorded and analyzed.

Signaling Pathway Diagram

Caption: Mechanism of this compound in reducing absence seizures.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by good oral absorption, low plasma protein binding, and a relatively long half-life.[9]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in various species.

Preclinical Pharmacokinetic Parameters

| Species | Route | Dose (mg/kg) | T1/2 (hr) | Vd (L/kg) | CL (mL/hr/kg) | Reference |

| Rhesus Monkey | IV | 30, 60, 90 | 28.98 ± 3.35 | 0.80 ± 0.09 | 19.2 ± 2.70 | [12] |

| Rhesus Monkey | Oral | 30, 60, 90 | 28.10 ± 3.17 | - | - | [12] |

| Dog | IV | 40 | 11 - 25 | 0.44 - 0.66 | - | |

| Rat | IV | 40 | Shorter for (R)-enantiomer | - | Higher for (R)-enantiomer | |

| Rat | IP | 40 | Shorter for (R)-enantiomer | - | Higher for (R)-enantiomer | |

| Rat | - | - | 10 | - | - | |

| Mouse | - | - | ~1 | - | - |

Human Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability | >90% | [9] |

| Protein Binding | Negligible | |

| Half-life (Adults) | 50 - 60 hours | [9] |

| Half-life (Children) | 30 hours | [9] |

| Metabolism | Hepatic | [9] |

| Excretion | 10-20% unchanged in urine | [9] |

Clinical Development

The clinical development of this compound culminated in its establishment as a first-line therapy for absence seizures, a status solidified by a landmark comparative clinical trial.

Pivotal Clinical Trial: this compound vs. Valproic Acid and Lamotrigine

A double-blind, randomized, controlled clinical trial compared the efficacy and tolerability of this compound, valproic acid, and lamotrigine in children with newly diagnosed childhood absence epilepsy.

Clinical Trial Protocol Overview

-

Objective: To compare the efficacy, tolerability, and neuropsychological effects of this compound, valproic acid, and lamotrigine.

-

Design: Double-blind, randomized, controlled trial.

-

Participants: 453 children with newly diagnosed childhood absence epilepsy.

-

Intervention: Participants were randomly assigned to receive this compound, lamotrigine, or valproic acid. Doses were incrementally increased until seizure freedom, maximum tolerated dose, or treatment failure.

-

Primary Outcome: Freedom from treatment failure after 16 weeks of therapy.

Clinical Efficacy and Safety Data

The results of this pivotal trial demonstrated the superior efficacy of this compound and valproic acid compared to lamotrigine.[3]

Efficacy Outcomes at 16 Weeks

| Treatment Group | Freedom-from-Failure Rate | Odds Ratio vs. Lamotrigine (95% CI) | P-value vs. Lamotrigine |

| This compound | 53% | 2.66 (1.65 to 4.28) | <0.001 |

| Valproic Acid | 58% | 3.34 (2.06 to 5.42) | <0.001 |

| Lamotrigine | 29% | - | - |

Data from Glauser et al., 2010.

Efficacy Outcomes at 12 Months

| Treatment Group | Freedom-from-Failure Rate | Odds Ratio vs. Lamotrigine (95% CI) | P-value vs. Lamotrigine |

| This compound | 45% | 3.09 (1.86 to 5.31) | <0.001 |

| Valproic Acid | 44% | 2.90 (1.74 to 4.83) | <0.001 |

| Lamotrigine | 21% | - | - |

Data from Glauser et al., 2013.[3]

Adverse Events

Attentional dysfunction was significantly more common in the valproic acid group (49%) compared to the this compound group (33%) (Odds Ratio: 1.95, 95% CI: 1.12 to 3.41, P=0.03). There were no significant differences among the three drugs regarding discontinuation due to adverse events.

Drug Development Workflow Diagram

Caption: A simplified workflow of the discovery and development of this compound.

Conclusion

The development of this compound is a classic example of successful targeted drug discovery. From its rational synthesis as part of the succinimide class to its well-defined mechanism of action and proven clinical superiority for absence seizures, its journey provides valuable insights for the development of future antiepileptic drugs. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of epilepsy treatment.

References

- 1. Block of Thalamic T-Type Ca2+ Channels by this compound Is Not the Whole Story - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. ukaazpublications.com [ukaazpublications.com]

- 4. CN105859604A - Preparation method of deuterated this compound-d5 - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Ethyl-3-methylpyrrolidine-2,5-dione;pyrrolidine-2,5-dione | C11H16N2O4 | CID 122638826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. On the Action of the Anti-Absence Drug this compound in the Rat and Cat Thalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A model of the T-type calcium current and the low-threshold spike in thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

Ethosuximide's Potential Neuroprotective Effects in Neurodegenerative Disease Models: A Technical Guide

Executive Summary: Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant and growing challenge to public health with a notable lack of effective disease-modifying therapies.[1][2] The repurposing of existing drugs offers an accelerated pathway for therapeutic development. Ethosuximide, an anti-epileptic drug primarily used for absence seizures, has emerged as a candidate for neuroprotection based on preclinical evidence.[1][3] Its primary mechanism involves the blockade of T-type voltage-gated calcium channels.[4][5][6] Studies in various models of neurodegeneration, including those for Alzheimer's and Parkinson's disease, have shown promising, albeit sometimes conflicting, results. In an amyloid-β toxin-induced rat model of Alzheimer's, this compound promoted neurogenesis and reversed cognitive deficits by activating the PI3K/Akt/Wnt/β-catenin pathway.[7][8][9] It also demonstrated an ability to reduce parkinsonian tremor in an MPTP monkey model.[10] Furthermore, research in C. elegans has revealed a conserved neuroprotective mechanism involving the DAF-16/FOXO transcription factor, which reduces protein aggregation and extends lifespan.[1] This technical guide provides an in-depth review of the current preclinical data, details key experimental protocols, and visualizes the proposed signaling pathways to offer a comprehensive resource for researchers and drug development professionals exploring the neuroprotective potential of this compound.

Introduction

The prevalence of age-related neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease is increasing, yet therapeutic options remain largely symptomatic.[1][2][11] A critical need exists for disease-modifying treatments that can halt or reverse the underlying pathological processes. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, represents a time- and cost-effective strategy to address this need.

This compound (3-ethyl-3-methyl-pyrrolidine-2,5-dione) is a succinimide anticonvulsant that has been in clinical use for decades to treat absence seizures.[3][12] Its primary mechanism of action is the inhibition of low-threshold T-type calcium channels, which are implicated in the rhythmic thalamocortical discharges characteristic of these seizures.[13][14] Beyond its anti-epileptic function, emerging evidence suggests that this compound may confer neuroprotective effects. Studies have shown it can delay age-related changes and extend lifespan in Caenorhabditis elegans and protect neurons in models of ischemia and neurotoxicity.[9][15] This guide synthesizes the preclinical evidence for this compound's neuroprotective potential, focusing on its mechanisms and effects in various neurodegenerative disease models.

Mechanism of Action

This compound's effects are attributed to its modulation of several ion channels and signaling pathways.

Primary Mechanism: T-Type Calcium Channel Blockade

The most well-established mechanism of this compound is the blockade of T-type voltage-gated calcium channels (CaV3.1, CaV3.2, CaV3.3).[4][14][16] These low-voltage activated channels are crucial for regulating neuronal excitability and firing patterns, particularly in the thalamus.[6][13] By inhibiting these channels, this compound reduces calcium ion influx, which disrupts the abnormal rhythmic firing that underlies absence seizures.[5][13] This action is also hypothesized to be central to its neuroprotective effects, as dysregulated calcium homeostasis is a key pathological feature in many neurodegenerative disorders.

Secondary and Proposed Mechanisms

Beyond T-type channel blockade, other mechanisms have been proposed:

-

Inhibition of Other Ion Channels: Some studies suggest this compound may also affect persistent sodium (Na+) currents and calcium-activated potassium (K+) channels, further contributing to the stabilization of neuronal firing.[17][18]

-

Modulation of Neurotransmitters: In the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model, this compound was found to suppress elevated GABA levels in the primary motor cortex, indicating an influence on neurotransmitter systems.[19]

-

Activation of Pro-Survival Pathways: As detailed below, this compound has been shown to activate specific signaling cascades, such as the PI3K/Akt/Wnt/β-catenin and DAF-16/FOXO pathways, which are critical for cell survival, differentiation, and stress resistance.[1][7]

Preclinical Evidence in Neurodegenerative Disease Models

This compound has been evaluated in several preclinical models, with notable findings in Alzheimer's and Parkinson's disease contexts.

Alzheimer's Disease (AD) Models

A key study investigated this compound in a rat model where AD-like phenotypes were induced by injecting amyloid-β (Aβ) toxin.[7][8][9] The results showed that this compound treatment led to significant neuroprotective and regenerative effects.[7][20] It potently induced the proliferation and neuronal differentiation of neural stem cells (NSCs) both in vitro and in vivo.[8] This led to a reduction in Aβ-mediated neurodegeneration and a recovery in cognitive performance.[7]

The underlying mechanism was identified as the activation of the PI3K/Akt and Wnt/β-catenin signaling pathways, which are known regulators of neurogenesis.[7][8] this compound was found to inhibit the Aβ-induced suppression of genes within this pathway.[7]

| Parameter | Control (Aβ Toxin) | This compound-Treated (Aβ Toxin + ETH) | Outcome | Citation |

| NSC Proliferation (BrdU+ cells) | Significantly Reduced | Significantly Increased vs. Control | Enhanced Neurogenesis | [7][9] |

| Neuronal Degeneration (Fluoro-Jade B+ cells) | Significantly Increased | Significantly Reduced vs. Control | Neuroprotection | [9] |

| Apoptotic Cells (BrdU/CC3+ cells) | Significantly Increased | Significantly Reduced vs. Control | Reduced Apoptosis | [9] |

| Cognitive Performance (Behavioral Tests) | Impaired | Behavioral Recovery | Improved Cognition | [7][8] |

In contrast to the above findings, a study using APP/PS1 and 3xTg-AD transgenic mouse models of AD found different results.[21] While both this compound and another anticonvulsant, brivaracetam, reduced spike-wave discharges (a form of epileptiform activity common in these models), only brivaracetam reversed spatial memory impairments.[21] Chronic dosing with this compound did not rescue the memory deficits, suggesting that the reduction of epileptiform activity alone may not be a sufficient surrogate for cognitive improvement in all AD models.[21]

Parkinson's Disease (PD) Models

The potential of this compound to alleviate parkinsonian tremor was tested in a monkey model using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[10] This model is widely used as it replicates key motor features of PD.

| Parameter | Treatment | Outcome | Citation |

| Rest Tremor | Chronic this compound (5 days) | Reduced by 60% | [10] |

| Anti-Tremor Effect of LY-171555 (D2 Agonist) | Co-administration with this compound | Potentiated | [10] |

However, a subsequent pilot study in human patients with parkinsonian tremor (from both PD and drug-induced causes) reported negative results, with 80% of subjects experiencing adverse effects.[22]

General Neuroprotection in Other Models

Studies using the nematode C. elegans have provided insights into a more fundamental, conserved neuroprotective pathway. This compound was found to extend the lifespan of the worms and protect against age-dependent toxicity in motor neurons expressing mutant proteins associated with diseases like amyotrophic lateral sclerosis (ALS).[9][23]

Transcriptomic analysis revealed that this compound upregulates target genes of DAF-16/FOXO, a key transcription factor involved in stress resistance, metabolism, and longevity.[1] The protective effects of this compound were abolished when daf-16 was knocked down, confirming its central role.[1] Importantly, this effect was translated to mammalian neuronal cells, where this compound also increased the expression of FOXO target genes and reduced protein aggregation.[1]

Summary of Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of protocols from key studies.

Aβ Toxin-Induced Alzheimer's Rat Model Protocol[7][8][9]

-

Animal Model: Adult male Wistar rats.

-

Induction of AD Phenotype: Stereotaxic surgery was performed to bilaterally inject aggregated Aβ (1-42) peptide into the hippocampus. Control groups received a scrambled Aβ peptide or vehicle.

-

Drug Administration: this compound was administered chronically to the rats, typically via intraperitoneal (i.p.) injection, for a period of several weeks following Aβ injection.

-

Neurogenesis Assessment: To label proliferating cells, rats were injected with 5-bromo-2'-deoxyuridine (BrdU). Brains were later sectioned and immunohistochemistry was performed using antibodies against BrdU and neuronal markers (e.g., NeuN, DCX) to quantify cell proliferation and differentiation.

-

Neurodegeneration Assessment: Neuronal degeneration was assessed using Fluoro-Jade B staining. Apoptosis was measured by co-labeling for cleaved caspase-3 (CC3) and BrdU.

-

Behavioral Testing: Cognitive function was evaluated using standard behavioral tests such as the Morris water maze to assess spatial learning and memory.

MPTP-Induced Parkinsonian Monkey Model Protocol[10]

-

Animal Model: Macaca fascicularis monkey.

-

Induction of Parkinsonism: The monkey was treated with MPTP to induce a stable parkinsonian state, characterized by a typical rest tremor.

-

Drug Administration: this compound was given chronically (e.g., daily for 5 days). The effects of other calcium channel blockers (diltiazem, verapamil) were also tested for comparison.

-

Tremor Assessment: Tremor was quantified using electromyography (EMG) and/or neurological examination scoring. The effect of this compound was measured as the percentage reduction in tremor activity compared to baseline.

-

Drug Interaction: The study also assessed whether this compound could potentiate the anti-tremor effect of a dopamine D2 agonist (LY-171555).

Discussion and Future Directions

The preclinical data on this compound's neuroprotective effects are encouraging but require careful interpretation. The positive outcomes in the Aβ toxin-induced rat model, demonstrating both neurogenesis and cognitive recovery, are significant.[7][8] The proposed mechanism involving the PI3K/Akt/Wnt pathway provides a strong rationale for its therapeutic potential in AD.[7]

However, the conflicting results from the transgenic APP/PS1 mouse model highlight the complexity of AD pathology and the challenge of translating findings between different models.[21] The lack of cognitive improvement in the APP/PS1 model, despite seizure reduction, suggests that this compound's effects may be model-dependent or that its mechanism does not address all facets of the disease process in genetically driven models.

Similarly, in PD models, the striking reduction of tremor in the MPTP monkey is promising, but the negative results and adverse effects in a small human pilot study temper enthusiasm and underscore the gap between preclinical animal models and clinical reality.[10][22]

The research in C. elegans points to a more fundamental, evolutionarily conserved mechanism of action through the DAF-16/FOXO pathway.[1] This pathway's role in mitigating protein aggregation and enhancing cellular stress resistance is highly relevant to a broad spectrum of neurodegenerative diseases, which are often characterized as proteinopathies. This finding suggests this compound could have broader therapeutic potential beyond a single disease.[1][2]

Future research should focus on:

-

Resolving Conflicting Data: Directly comparing the effects of this compound in multiple AD models (e.g., toxin-induced vs. various transgenic lines) to understand the discrepancies.

-

Dose-Response Studies: The concentrations required for neuroprotection in some models are high.[15] Studies are needed to determine the optimal therapeutic window that maximizes neuroprotective effects while minimizing side effects.

-

Exploring Analogs: Developing more potent analogs of this compound could enhance its neuroprotective activity and reduce the required dosage, potentially improving its clinical translatability.[15]

-

Clinical Investigation: Carefully designed clinical trials are needed to assess the safety and efficacy of this compound in patients with early-stage neurodegenerative diseases. Biomarkers for neurogenesis and target engagement of the PI3K/Akt or FOXO pathways could be incorporated to measure its biological effects.

Conclusion

This compound, a long-established anti-epileptic drug, shows considerable promise as a neuroprotective agent in various preclinical models of neurodegeneration. Its ability to block T-type calcium channels and activate powerful pro-survival signaling pathways like PI3K/Akt and DAF-16/FOXO provides a multi-faceted mechanistic basis for these effects. While the evidence is not uniformly positive across all models, the findings strongly support further investigation. This compound represents a compelling candidate for drug repurposing, and continued research into its mechanisms and clinical potential could pave the way for new therapies for devastating neurodegenerative diseases.

References

- 1. neurosciencenews.com [neurosciencenews.com]

- 2. Possible New Treatment for Neurodegenerative Diseases Found | Technology Networks [technologynetworks.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound: Mechanism of Action [picmonic.com]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. This compound Induces Hippocampal Neurogenesis and Reverses Cognitive Deficits in an Amyloid-β Toxin-induced Alzheimer Rat Model via the Phosphatidylinositol 3-Kinase (PI3K)/Akt/Wnt/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Induces Hippocampal Neurogenesis and Reverses Cognitive Deficits in an Amyloid-β Toxin-induced Alzheimer Rat Model via the Phosphatidylinositol 3-Kinase (PI3K)/Akt/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of this compound on rest tremor in the MPTP monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current Approaches and Tools Used in Drug Development against Parkinson’s Disease [mdpi.com]

- 12. This compound in the treatment of absence (peptit mal) seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. emjreviews.com [emjreviews.com]

- 16. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitory effects of the antiepileptic drug this compound on G protein-activated inwardly rectifying K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effects of this compound on amino acids in genetic absence epilepsy rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Brivaracetam, but not this compound, reverses memory impairments in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound for Essential Tremor: An Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. profiles.wustl.edu [profiles.wustl.edu]

Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Ethosuximide in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethosuximide, a cornerstone in the treatment of absence seizures, primarily exerts its therapeutic effect through the blockade of T-type calcium channels. However, a growing body of evidence reveals a complex pharmacological profile that extends beyond this primary mechanism. In primary neuronal cultures, a crucial in vitro model for neuropharmacological studies, this compound demonstrates a range of off-target effects that modulate fundamental cellular processes, including neurogenesis, synaptic transmission, and intracellular signaling cascades. This technical guide provides a comprehensive exploration of these off-target effects, offering detailed experimental protocols and quantitative data to facilitate further research and a more nuanced understanding of this widely used anticonvulsant.

Core Off-Target Effects of this compound

This compound's influence on primary neuronal cultures is multifaceted, impacting several key signaling pathways and molecular targets. This section summarizes the principal off-target activities supported by quantitative data from various studies.

Modulation of Neuronal Signaling Pathways

This compound has been shown to significantly impact intracellular signaling cascades critical for neuronal survival, differentiation, and plasticity.

PI3K/Akt/Wnt/β-Catenin Pathway: A significant off-target effect of this compound is its ability to activate the PI3K/Akt/Wnt/β-catenin signaling pathway. This pathway is a central regulator of neurogenesis.[1] Studies have demonstrated that this compound treatment can lead to an increase in the phosphorylation of Akt and subsequent activation of the Wnt/β-catenin cascade. This, in turn, promotes the expression of genes involved in neuronal differentiation and survival.

DAF-16/FOXO Pathway: Research has also uncovered a neuroprotective mechanism of this compound involving the modulation of DAF-16/FOXO target gene expression.[2][3] This pathway is conserved from worms to mammals and plays a crucial role in stress resistance and longevity. This compound treatment has been shown to up-regulate the expression of DAF-16/FOXO target genes in mammalian neuronal cells, which may contribute to its neuroprotective effects observed in some studies.[2]

Impact on Ion Channels Beyond T-type Calcium Channels

While its primary action is on T-type calcium channels, this compound also modulates other ion channels, albeit with lower potency.

Sodium (Na+) Channels: this compound has been observed to decrease the persistent sodium current (INaP) in thalamic neurons without affecting the transient sodium current.[4][5] This effect on INaP can contribute to the stabilization of neuronal membranes and a reduction in burst firing.[4] Specifically, at concentrations of 0.75–1 mM, this compound reduced INaP by 60%.[4]

Potassium (K+) Channels: The drug also exhibits effects on potassium channels. It has been shown to decrease the sustained outward potassium current, which is, at least in part, a Ca2+-activated K+ current.[4][5] Furthermore, this compound can inhibit G protein-activated inwardly rectifying K+ (GIRK) channels in a concentration-dependent manner.[6][7] This inhibition of GIRK channels may alter neuronal excitability.

Alterations in Neurotransmitter Systems

This compound can influence neurotransmission, particularly the GABAergic system.

GABAergic Transmission: Studies in the rat entorhinal cortex have revealed that this compound can increase spontaneous GABA release.[8][9] This leads to a significant rise in the ratio of network inhibition to excitation, ultimately decreasing the excitability of neurons within the network.[8] For instance, at a concentration of 250 µM, this compound increased the mean frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) from 9.2 ± 2.1 Hz to 11.4 ± 0.9 Hz.[9] A higher concentration of 500 µM further increased the frequency to 16.2 ± 1.0 Hz.[9] However, some studies have reported conflicting results, with findings of decreased cortical GABA levels in a genetic animal model of absence epilepsy following this compound treatment.[5][10]

Quantitative Data Summary

The following tables provide a structured overview of the quantitative off-target effects of this compound in primary neuronal cultures and related models.

| Parameter | Effect | Concentration | Model System | Reference |

| PI3K/Akt/Wnt/β-Catenin Pathway | ||||

| mRNA Expression of Neurogenic Genes (e.g., DCX, NeuroD1) | Significant Up-regulation | Not specified | Rat Hippocampus | [1] |

| Ion Channel Modulation | ||||

| Persistent Na+ Current (INaP) | 60% Decrease | 0.75–1 mM | Rat Thalamic Neurons | [4] |

| Sustained Outward K+ Current | 39% Decrease at 20 mV | 0.25–0.5 mM | Rat and Cat Thalamic Neurons | [4] |

| GABAergic Transmission | ||||

| sIPSC Frequency | Increase from 9.2 Hz to 11.4 Hz | 250 µM | Rat Entorhinal Cortex Neurons | [9] |

| sIPSC Frequency | Increase to 16.2 Hz | 500 µM | Rat Entorhinal Cortex Neurons | [9] |

| Brain GABA Concentration | Significant Increase | 400 mg/kg (toxic dose) | Mouse Brain | [11] |

| Brain GABA Concentration | No Effect | 150 mg/kg (anticonvulsant dose) | Mouse Brain | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the off-target effects of this compound in primary neuronal cultures.

Primary Neuronal Culture and this compound Treatment

Objective: To establish and maintain primary neuronal cultures for subsequent experiments and to treat them with this compound.

Materials:

-

E18 rat embryos (for cortical or hippocampal neurons)

-

Dissection medium (e.g., Hibernate-E)

-

Enzyme dissociation solution (e.g., Papain or Trypsin)

-

Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

-

Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

-

This compound stock solution (dissolved in sterile water or DMSO)

Procedure:

-

Plate Coating: Coat culture surfaces with Poly-D-lysine (50 µg/mL) or Poly-L-ornithine overnight at 37°C. Wash plates thoroughly with sterile water before use.

-

Dissection and Dissociation: Dissect cortices or hippocampi from E18 rat embryos in chilled dissection medium. Mince the tissue and incubate in the enzyme dissociation solution at 37°C for 15-30 minutes.

-

Trituration: Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Cell Plating: Centrifuge the cell suspension, resuspend in pre-warmed plating medium, and count the viable cells using a hemocytometer. Plate the neurons at a desired density (e.g., 1 x 105 cells/cm2) onto the coated plates or coverslips.

-

Culture Maintenance: Incubate the cultures at 37°C in a 5% CO2 incubator. Change half of the medium every 2-3 days.

-

This compound Treatment: After a desired number of days in vitro (DIV), typically 7-14 DIV to allow for synapse formation, treat the cultures with various concentrations of this compound (e.g., 100 µM, 250 µM, 500 µM, 1 mM) for the desired duration (e.g., 24, 48, or 72 hours). A vehicle control (the solvent for the this compound stock) should be run in parallel.

Immunofluorescence Staining for Signaling Pathway Components

Objective: To visualize and quantify changes in the expression and localization of key proteins in the PI3K/Akt/Wnt signaling pathway.

Materials:

-

Primary neuronal cultures on coverslips (treated and untreated)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), mouse anti-β-catenin)

-

Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-